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  • Product: 6,8-Dimethylquinazoline-2,4(1H,3H)-dione
  • CAS: 62484-20-2

Core Science & Biosynthesis

Foundational

Structural Properties and Characterization of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione: A Comprehensive Technical Guide

Executive Summary The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a wide array of therapeutic agents, including potent PARP-1/2 inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a wide array of therapeutic agents, including potent PARP-1/2 inhibitors 1 and emerging cannabinoid-1 (CB1) receptor agonists 2. The introduction of methyl groups at the C6 and C8 positions to form 6,8-dimethylquinazoline-2,4(1H,3H)-dione (CAS: 101793-23-1) 3 fundamentally alters the electronic landscape and steric profile of the molecule.

As an Application Scientist, I have designed this whitepaper to dissect the structural properties, experimental characterization, and synthetic methodologies of this specific derivative. By understanding the causality behind its physicochemical behavior, drug development professionals can better leverage this rigid, shape-specific scaffold in rational drug design.

Structural and Electronic Properties

Tautomeric Equilibrium

Like the unsubstituted core, the 6,8-dimethyl derivative exhibits lactam-lactim tautomerism. Computational and experimental thermochemical studies on the core quinazoline-2,4(1H,3H)-dione confirm that the dilactam (1H,3H-dione) tautomer is the most thermodynamically stable form in the gaseous and solid phases, driven by a standard molar enthalpy of formation of ΔfH m o(g) = −(271.1 ± 3.3) kJ·mol–1 4. The 6,8-dimethyl substitution does not disrupt this preference; rather, the inductive (+I) effect of the methyl groups slightly increases the electron density on the pyrimidine ring, further stabilizing the highly conjugated dilactam system.

Steric and Electronic Causality of Methyl Substitution
  • C6-Methyl (+I Effect): The C6 methyl group acts as an electron-donating moiety via hyperconjugation, enhancing the π-electron density of the aromatic ring. This is critical for target engagement, as it strengthens π-π stacking interactions with aromatic residues in target binding pockets (e.g., Tyr907 in the PARP-1 nicotinamide binding site) 1.

  • C8-Methyl (Steric Hindrance): The C8 methyl group introduces significant steric bulk adjacent to the N1 position. This steric hindrance restricts the rotational freedom of any subsequent N1-alkylations, effectively locking the molecule into a rigid conformation that reduces the entropic penalty upon receptor binding.

Synthesis and Experimental Workflow

To synthesize 6,8-dimethylquinazoline-2,4(1H,3H)-dione, a robust thermal condensation of 2-amino-3,5-dimethylbenzoic acid with urea is employed. This method is preferred over phosgene-based cyclizations due to superior safety profiles and the high thermodynamic driving force of urea melt reactions.

Self-Validating Protocol
  • Reagent Preparation: Combine 1.0 equivalent of 2-amino-3,5-dimethylbenzoic acid with 3.0 equivalents of urea in a reaction vessel.

    • Causality: An excess of urea is required because it acts as both the carbonyl source and the solvent melt, driving the equilibrium toward the ureido intermediate by mass action.

  • Thermal Condensation: Heat the solid mixture gradually to 150-160 °C. The mixture will melt and subsequently resolidify as the cyclization proceeds and the higher-melting-point dione product forms.

    • Causality: This specific temperature window is critical. It is high enough to overcome the activation energy for the elimination of water and ammonia during the intramolecular cyclization, but low enough to prevent thermal degradation.

  • Self-Validating Mechanism (IPC): Monitor the evolution of ammonia gas using moist pH indicator paper at the vessel exhaust. Validation: The complete cessation of ammonia evolution definitively indicates the completion of the cyclization step.

  • Workup and Purification: Cool the reaction, triturate with hot water to remove excess urea and water-soluble byproducts, and filter. Recrystallize the crude solid from hot N,N-dimethylformamide (DMF).

    • Causality: The highly planar structure and strong intermolecular hydrogen bonding of the dione result in exceptionally low solubility in standard organic solvents; thus, highly polar, hydrogen-bond-disrupting solvents like DMF are required for successful recrystallization.

Synthesis A 2-Amino-3,5-dimethylbenzoic acid + Urea (Excess) B Thermal Condensation (150-160 °C) A->B Heat C Ureido Intermediate (Melt Phase) B->C Nucleophilic Attack D Intramolecular Cyclization (-H2O, -NH3) C->D IPC: NH3 Evolution E 6,8-Dimethylquinazoline- 2,4(1H,3H)-dione D->E Precipitation & Recrystallization

Caption: Self-validating synthetic workflow of 6,8-dimethylquinazoline-2,4(1H,3H)-dione.

Physicochemical Characterization

To validate the structural integrity of the synthesized compound, a combination of NMR and FT-IR spectroscopy is utilized. The data below summarizes the characteristic spectroscopic profile governed by the 6,8-dimethyl substitution.

Table 1: Quantitative ¹H NMR Data Summary (DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
¹H ~11.3Broad Singlet1HN3-HHighly deshielded by adjacent C2=O and C4=O; broad due to quadrupolar relaxation and exchange.
¹H ~11.1Broad Singlet1HN1-HDeshielded by C2=O; sterically hindered by the adjacent C8-CH₃ group.
¹H ~7.6Broad Singlet / d1HC5-HMeta-coupling (J ~ 1.5 Hz) with C7-H.
¹H ~7.3Broad Singlet / d1HC7-HShifted upfield relative to C5 due to the strong +I effect of the flanking methyl groups.
¹H ~2.3, ~2.2Singlets6HC6-CH₃, C8-CH₃Standard benzylic methyl shifts.
Table 2: FT-IR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Note
~3200 - 3050 Medium, BroadN-H stretchesBroadening indicates extensive intermolecular hydrogen bonding networks in the solid state.
~1720 StrongC4=O stretchHigher frequency due to amide-like conjugation with the aromatic pyrimidine ring.
~1680 StrongC2=O stretchLower frequency characteristic of the urea-like carbonyl environment.
~1610 MediumC=C aromaticAromatic ring skeletal vibrations enhanced by methyl substitution.

Pharmacophore Modeling and Biological Applications

The 6,8-dimethylquinazoline-2,4(1H,3H)-dione acts as a highly rigid, shape-specific scaffold. In the context of PARP-1 inhibition, the quinazoline-2,4(1H,3H)-dione moiety mimics the phthalazinone ring of olaparib, snugly situating in the nicotinamide (NI) site 1. The N3-H and C4=O act as an indispensable hydrogen bond donor-acceptor pair, interacting with key residues such as Ser904 and Gly863 1.

Furthermore, in the development of CB1 agonists, molecular dynamics simulations have demonstrated that quinazoline-2,4-dione derivatives maintain stable binding conformations (RMSD < 1 nm) via hydrogen bonds with Ser383 and Thr197 2. The addition of the 6,8-dimethyl groups enhances the lipophilicity (LogP) of the core, a critical parameter for crossing the blood-brain barrier in CNS-targeted therapeutics.

Pharmacophore Core Quinazoline-2,4-dione Core C4_O C4=O (H-Bond Acceptor) Core->C4_O N3_H N3-H (H-Bond Donor) Core->N3_H C6_C8 C6, C8 Methyls (Steric/Hydrophobic) Core->C6_C8 Target1 Ser904 / Gly863 (PARP-1 NI Site) C4_O->Target1 H-Bond N3_H->Target1 H-Bond Target2 Hydrophobic Pocket (Tyr907 π-π stacking) C6_C8->Target2 Hydrophobic / +I Effect

Caption: Pharmacophore binding model illustrating key interactions with target receptor residues.

References

  • Title: Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Energetics of Quinazoline-2,4(1H,3H)-dione: An Experimental and Computational Study Source: Journal of Chemical & Engineering Data - ACS Publications URL: 4

  • Title: Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery Source: PMC (nih.gov) URL: 2

  • Title: 3-(2,4-dimethyl-phenyl)-6,8-dimethyl-1H-quinazoline-2,4-dione (CAS 101793-23-1) Source: Molaid URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable One-Pot Synthesis of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione via Cyanate Cyclocondensation

Introduction and Mechanistic Rationale Quinazoline-2,4(1H,3H)-diones are privileged heterocyclic pharmacophores widely utilized in the development of PARP inhibitors, CB1 agonists, and antihypertensive agents[1][2]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Quinazoline-2,4(1H,3H)-diones are privileged heterocyclic pharmacophores widely utilized in the development of PARP inhibitors, CB1 agonists, and antihypertensive agents[1][2]. The 6,8-dimethyl substituted derivative, 6,8-dimethylquinazoline-2,4(1H,3H)-dione , serves as a sterically tuned intermediate for advanced active pharmaceutical ingredients (APIs).

While modern protocols often utilize di-tert-butyl dicarbonate (Boc₂O) and DMAP for carbonyl insertion[3], the classic aqueous potassium cyanate (KOCN) methodology remains the most atom-economical and scalable approach for unhindered anthranilic acids[4]. This protocol describes a highly efficient, one-pot, two-step sequence.

Causality of Experimental Design:

  • Ureidation: The reaction of 2-amino-3,5-dimethylbenzoic acid with KOCN in aqueous acetic acid generates isocyanic acid (in situ), which undergoes rapid nucleophilic attack by the aniline amine to form a 2-ureido intermediate. Acetic acid is critical here as a proton source to generate the reactive electrophile without prematurely precipitating the starting material.

  • Base-Promoted Cyclization: The addition of sodium hydroxide shifts the pH to >12, deprotonating the urea nitrogen. Subsequent heating provides the activation energy required for intramolecular nucleophilic acyl substitution, displacing the hydroxyl group to close the pyrimidine-2,4-dione ring.

  • Acidic Precipitation: The resulting sodium salt is highly water-soluble. Acidification with HCl neutralizes the salt, driving the highly crystalline, neutral quinazolinedione out of solution for simple recovery by filtration.

Reaction Pathway Visualization

G SM 2-Amino-3,5-dimethyl- benzoic acid Intermediate 2-Ureido-3,5-dimethyl- benzoic acid SM->Intermediate KOCN, AcOH H2O, RT, 2h Salt Quinazolinedione Sodium Salt Intermediate->Salt NaOH (aq) 90°C, 2h Product 6,8-Dimethylquinazoline- 2,4(1H,3H)-dione Salt->Product HCl (aq) pH 2, RT

Chemical workflow for the one-pot synthesis of 6,8-dimethylquinazoline-2,4(1H,3H)-dione.

Materials and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
2-Amino-3,5-dimethylbenzoic acid165.191.01.65 gStarting Material
Potassium cyanate (KOCN)81.111.51.22 gCarbonyl source / Electrophile
Glacial Acetic Acid (AcOH)60.052.01.15 mLAcidic promoter for HNCO
Sodium Hydroxide (NaOH)40.005.02.00 gBase for cyclization
Hydrochloric Acid (HCl, 37%)36.46As needed~3-5 mLPrecipitation agent
Deionized Water18.02Solvent30 mLGreen solvent matrix

Step-by-Step Experimental Protocol

Phase 1: Ureidation (Formation of the Urea Intermediate)
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 1.65 g (10.0 mmol) of 2-amino-3,5-dimethylbenzoic acid.

  • Solvation: Add 15 mL of deionized water to the flask, followed by 1.15 mL of glacial acetic acid. Stir vigorously at room temperature (20–25 °C) to form a uniform suspension.

  • Electrophile Addition: Weigh 1.22 g (15.0 mmol) of potassium cyanate. Add the KOCN to the stirring suspension portion-wise over 15 minutes.

    • Field Insight: Portion-wise addition prevents excessive foaming from the secondary decomposition of isocyanic acid into CO₂ and ammonia.

  • Maturation: Stir the reaction mixture at room temperature for 2 hours. The suspension will thicken as the highly insoluble 2-ureido-3,5-dimethylbenzoic acid intermediate precipitates.

Phase 2: Intramolecular Cyclization
  • Basification: Prepare a solution of 2.00 g NaOH in 15 mL of deionized water. Slowly add this aqueous NaOH to the reaction flask. The thick suspension will rapidly dissolve as the carboxylic acid is deprotonated, forming a clear, pale-yellow solution.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 90 °C using a pre-heated oil bath or heating mantle. Maintain stirring at 90 °C for 2 hours.

    • Field Insight: The elevated temperature is strictly required to overcome the activation barrier for the intramolecular cyclocondensation. The solution will remain clear as the resulting quinazolinedione sodium salt is highly water-soluble[4].

Phase 3: Isolation and Purification
  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature. Place the flask in an ice-water bath to drop the internal temperature to 0–5 °C.

  • Precipitation: While stirring vigorously, add concentrated HCl (37%) dropwise until the pH of the solution reaches 2.0–3.0 (monitor via pH paper). A dense, white precipitate of 6,8-dimethylquinazoline-2,4(1H,3H)-dione will immediately form.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (3 × 10 mL) to remove residual sodium chloride and acetic acid.

  • Drying: Dry the solid under high vacuum at 60 °C for 12 hours to constant weight.

Expected Analytical Data

Analytical MethodExpected Result / Marker
Yield 85–92% (White to off-white crystalline powder)
Purity (HPLC) > 98% (UV detection at 254 nm)
¹H NMR (DMSO-d₆) δ 11.2 (s, 1H, NH), 10.9 (s, 1H, NH), 7.5 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃).
ESI-MS (m/z) [M-H]⁻ calculated for C₁₀H₁₀N₂O₂: 189.07; Found: 189.1

Sources

Application

The Strategic Application of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione in the Synthesis of Novel Kinase Inhibitors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a Privileged Motif in Kinase Inhibition The quinazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form the structural basis of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the quinazoline-2,4(1H,3H)-dione scaffold has been instrumental in the design of potent and selective inhibitors targeting key kinases such as c-Met, VEGFR-2, and CDK5.[1][3] Furthermore, this versatile scaffold has also found application in the development of inhibitors for other important cancer-related targets like Poly (ADP-ribose) polymerase (PARP).[4]

This guide provides a comprehensive overview of the strategic application of a specific, yet underexplored, derivative: 6,8-dimethylquinazoline-2,4(1H,3H)-dione . We will delve into the rationale for its use, provide detailed synthetic protocols for its preparation and subsequent derivatization, and outline methodologies for the biological evaluation of the resulting compounds as potential kinase and PARP inhibitors.

The strategic placement of methyl groups at the 6 and 8 positions of the quinazoline ring is hypothesized to offer several advantages in drug design. These include:

  • Modulation of Physicochemical Properties: The methyl groups can enhance metabolic stability and membrane permeability.

  • Probing the Kinase Active Site: The steric bulk and electronic effects of the methyl groups can be exploited to achieve specific interactions within the kinase ATP-binding pocket, potentially leading to increased potency and selectivity.

  • Intellectual Property: The novelty of this substitution pattern offers opportunities for the development of new chemical entities with strong patent protection.

This document serves as a practical guide for researchers looking to explore the potential of the 6,8-dimethylquinazoline-2,4(1H,3H)-dione scaffold in their kinase inhibitor discovery programs.

Relevant Signaling Pathways

A thorough understanding of the targeted signaling pathways is crucial for the rational design of kinase inhibitors. Below are simplified representations of the c-Met, VEGFR-2, CDK5, and PARP-1 signaling pathways, which are frequently dysregulated in cancer.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream pathways involved in cell proliferation, migration, and invasion. Its aberrant activation is implicated in numerous cancers.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation

Caption: Simplified c-Met signaling cascade.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC RAF_MEK_ERK RAF/MEK/ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis CDK5_pathway p35_p39 p35 / p39 (Activators) CDK5 CDK5 p35_p39->CDK5 activates Substrates Various Substrates (e.g., pRb, Talin) CDK5->Substrates phosphorylates CellCycle Cell Cycle Progression, Migration, Invasion Substrates->CellCycle

Caption: Activation and function of CDK5 in cellular processes.

PARP-1 in DNA Damage Repair

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP-1 in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations) leads to synthetic lethality.

PARP1_pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR PAR chains PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Inhibitor PARP Inhibitor (e.g., Quinazoline- 2,4-dione derivative) Inhibitor->PARP1 inhibits

Caption: Role of PARP-1 in DNA repair and its inhibition.

Synthetic Protocols

The following protocols provide a step-by-step guide for the synthesis of the 6,8-dimethylquinazoline-2,4(1H,3H)-dione scaffold and its subsequent derivatization.

Protocol 1: Synthesis of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione (Core Scaffold)

This protocol is adapted from established methods for the synthesis of related quinazoline-2,4-diones. [5][6]The synthesis commences from the commercially available 2-amino-3,5-dimethylbenzoic acid.

Workflow Diagram:

synthesis_workflow start 2-Amino-3,5- dimethylbenzoic acid intermediate1 Reaction with Urea start->intermediate1 Heat product 6,8-Dimethylquinazoline- 2,4(1H,3H)-dione intermediate1->product Cyclization

Caption: Synthetic workflow for the core scaffold.

Materials:

  • 2-Amino-3,5-dimethylbenzoic acid

  • Urea

  • Sand

  • Ethanol

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, Buchner funnel, etc.)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, thoroughly mix 2-amino-3,5-dimethylbenzoic acid (1.0 eq) and urea (5.0 eq).

  • Heating: Place the flask in a sand bath and heat the mixture to 190-200 °C for 4 hours. The mixture will melt and then solidify.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add 50 mL of hot water to the solid mass and break it up with a spatula.

    • Heat the suspension to boiling and then cool to room temperature.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • Suspend the crude product in 50 mL of 1 M hydrochloric acid and stir for 30 minutes to remove any unreacted basic impurities.

    • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 80 °C.

  • Characterization: The final product, 6,8-dimethylquinazoline-2,4(1H,3H)-dione, should be a white to off-white solid. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Rationale for Experimental Choices:

  • Excess Urea: A large excess of urea is used to ensure complete reaction and to act as a solvent at the reaction temperature.

  • High Temperature: The high temperature is necessary to drive the condensation and cyclization reactions.

  • Acid Wash: The hydrochloric acid wash effectively removes any remaining basic starting materials or byproducts, leading to a purer final product.

Protocol 2: N-Alkylation of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione

Functionalization at the N1 and N3 positions is a common strategy to introduce diverse chemical moieties that can interact with the kinase active site. This protocol describes a general method for N-alkylation. [7] Materials:

  • 6,8-Dimethylquinazoline-2,4(1H,3H)-dione

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 6,8-dimethylquinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Rationale for Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the nitrogen atoms of the quinazoline-2,4-dione, facilitating nucleophilic attack on the alkyl halide.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

  • Room Temperature: The reaction is typically carried out at room temperature to avoid potential side reactions.

Biological Evaluation Protocols

Once a library of 6,8-dimethylquinazoline-2,4(1H,3H)-dione derivatives has been synthesized, their biological activity as kinase inhibitors needs to be assessed.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against target kinases (e.g., c-Met, VEGFR-2, CDK5) and PARP-1. Commercially available kinase assay kits are often used for this purpose. [8] Workflow Diagram:

assay_workflow start Prepare Reagents: Kinase, Substrate, ATP, Inhibitor step1 Incubate Kinase and Inhibitor start->step1 step2 Initiate Reaction with ATP and Substrate step1->step2 step3 Stop Reaction and Measure Activity step2->step3 end Determine IC50 Value step3->end

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2, CDK5/p25) or PARP-1 enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or unlabeled depending on the detection method

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay) * Microplate reader (for luminescence, fluorescence, or radioactivity)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should typically be ≤ 1%.

  • Assay Setup: In a 96-well plate, add the kinase assay buffer, the recombinant kinase enzyme, and the diluted test compounds. Include positive controls (kinase + DMSO, no inhibitor) and negative controls (no kinase).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using an appropriate detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal. 7. Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Rationale for Experimental Choices:

  • Recombinant Kinase: Using a purified, recombinant kinase ensures that the inhibitory activity observed is specific to the target enzyme.

  • ATP Concentration: The concentration of ATP used in the assay is typically close to its Michaelis-Menten constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.

  • IC₅₀ Determination: The IC₅₀ value is a standard measure of the potency of an inhibitor and allows for the comparison of different compounds.

Data Presentation

The results of the kinase inhibition assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Inhibitory Activity of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione Derivatives

Compound IDR¹ SubstituentR³ Substituentc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)CDK5 IC₅₀ (nM)PARP-1 IC₅₀ (nM)
I-a HBenzylDataDataDataData
I-b H4-FluorobenzylDataDataDataData
II-a MethylBenzylDataDataDataData
II-b Methyl4-FluorobenzylDataDataDataData
ReferenceDataDataDataData

Note: This table is a template. The actual data would be generated from experimental work.

Conclusion and Future Directions

The 6,8-dimethylquinazoline-2,4(1H,3H)-dione scaffold represents a promising starting point for the development of novel kinase and PARP inhibitors. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid framework for researchers to explore the potential of this scaffold. Future work should focus on the synthesis of a diverse library of derivatives with various substituents at the N1 and N3 positions to establish a comprehensive structure-activity relationship. Promising compounds should then be advanced to cellular assays to assess their anti-proliferative activity and selectivity, followed by in vivo studies in relevant cancer models. The insights gained from these studies will be invaluable in the design of the next generation of targeted cancer therapeutics.

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 2020. Available from: [Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 2013. Available from: [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols, 2021. Available from: [Link]

  • In vitro kinase assay. protocols.io, 2024. Available from: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 2020. Available from: [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Organic & Biomolecular Chemistry, 2018. Available from: [Link]

  • Synthesis of Quinazolinediones. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 2025. Available from: [Link]

  • 3,8-Dimethylquinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 2011. Available from: [Link]

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Journal of Chemical and Pharmaceutical Research, 2019. Available from: [Link]

  • Synthesis of quinazoline‐2,4(1H,3H)‐dione 73. ResearchGate. Available from: [Link]

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 2022. Available from: [Link]

  • (PDF) Protocols for Characterization of Cdk5 Kinase Activity. ResearchGate. Available from: [Link]

  • Biological Activity of Quinazolinones. IntechOpen, 2020. Available from: [Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Structural Validation Guide Scientific Context and Analytical Challenges Quinazoline-2,4(1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Structural Validation Guide

Scientific Context and Analytical Challenges

Quinazoline-2,4(1H,3H)-diones are privileged heterocyclic scaffolds in modern drug discovery, frequently utilized for their potent antibacterial, anticancer, and antihypertensive properties [1]. The specific substitution of methyl groups at the 6- and 8-positions modulates the molecule's lipophilicity and steric profile, which can significantly influence target-binding kinetics.

During the synthesis and scale-up of 6,8-dimethylquinazoline-2,4(1H,3H)-dione , rigorous structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control gateway. However, this specific scaffold presents unique analytical challenges:

  • Solubility Constraints: The highly planar dione core engages in robust intermolecular hydrogen bonding, rendering the molecule practically insoluble in standard non-polar solvents like CDCl₃.

  • Quaternary Carbon Relaxation: The molecule contains six quaternary carbons (C2, C4, C4a, C6, C8, C8a). Without attached protons to facilitate dipole-dipole relaxation, these carbons have exceptionally long T1​ relaxation times, often disappearing into the baseline if standard acquisition parameters are used.

  • Proton Exchange Dynamics: The two imide/amide protons (N1-H and N3-H) are highly sensitive to chemical exchange with trace water, requiring strict solvent control to observe their distinct resonances.

This application note provides a self-validating, causality-driven protocol to achieve unambiguous ¹H and ¹³C NMR characterization of 6,8-dimethylquinazoline-2,4(1H,3H)-dione.

Causality-Driven Experimental Protocol

To ensure a self-validating system, every step of this protocol is designed to preemptively resolve the analytical challenges mentioned above.

Step 1: Sample Preparation
  • Solvent Selection: Use exclusively ampouled, anhydrous DMSO-d₆ (100.0 atom % D). DMSO is a strong hydrogen-bond acceptor that disrupts the intermolecular networks of the quinazolinedione, ensuring complete dissolution [2]. Anhydrous conditions are mandatory; trace water (HOD peak at ~3.33 ppm) will broaden or completely erase the critical N-H signals via chemical exchange.

  • Concentration: Weigh exactly 15–20 mg of the analyte for ¹H NMR, and 40–50 mg for ¹³C NMR. Dissolve in 0.6 mL of DMSO-d₆.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.

Step 2: Instrument Tuning and Acquisition Parameters
  • Spectrometer: 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.

  • Temperature: Regulate the probe temperature to exactly 298 K (25 °C) to stabilize the chemical shifts of the exchangeable N-H protons.

  • ¹H NMR Parameters:

    • Number of Scans (ns): 16 to 32.

    • Relaxation Delay (d1): 2.0 seconds.

  • ¹³C NMR Parameters (Critical Step):

    • Number of Scans (ns): 1024 minimum (due to low gyromagnetic ratio and quaternary carbons).

    • Relaxation Delay (d1):Set to 3.0 – 5.0 seconds. Causality: Using a standard 1-second delay will result in the loss of the six quaternary carbons (C2, C4, C4a, C6, C8, C8a). The extended delay ensures full longitudinal relaxation, allowing all 10 distinct carbon environments to be observed and integrated reliably.

Structural Validation Workflow

The following diagram illustrates the closed-loop workflow for acquiring and validating the NMR data. A structural assignment is only considered "verified" if the empirical data passes the internal logic checks.

NMR_Validation_Loop cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis & Validation Prep Sample Prep (Anhydrous DMSO-d6) Acq1H 1H NMR (d1 = 2s) Prep->Acq1H Acq13C 13C NMR (d1 = 3-5s) Prep->Acq13C Process Data Processing (Phase, Baseline) Acq1H->Process Acq13C->Process Validate Self-Validation (Integration & C-Count) Process->Validate Validate->Prep Fails Logic Check

Fig 1. End-to-end NMR acquisition and self-validating structural verification workflow.

Data Presentation and Spectral Assignment Logic

Self-Validating System: Data Integrity Checks

Before analyzing individual peaks, apply these two macro-level validation checks:

  • The Proton Integration Check: The sum of all integrated ¹H signals (excluding solvent) must exactly equal 10 . The ratio of the functional groups must be 3:3:1:1:1:1 (two methyls, two aromatic protons, two N-H protons). Any fractional integration indicates an impure sample or tautomeric instability.

  • The Carbon Count Check: The ¹³C spectrum must contain exactly 10 distinct peaks . If fewer than 10 peaks are observed, the d1 delay was insufficient to capture the quaternary carbons.

Table 1: ¹H NMR Assignments (DMSO-d₆, 400/600 MHz)

Chemical shifts are referenced to residual DMSO at 2.50 ppm.

PositionExpected Shift (ppm)MultiplicityIntegrationMechanistic Assignment Logic
H3 (N-H) 11.30 – 11.45Singlet (br)1HMost downfield signal. Flanked by two strongly deshielding carbonyl groups (C2, C4) [2].
H1 (N-H) 11.10 – 11.25Singlet (br)1HAdjacent to only one carbonyl (C2) and the electron-rich aromatic ring[3].
H5 (Ar-H) 7.60 – 7.75Broad Singlet1HDeshielded by the spatial proximity to the C4 carbonyl. Shows fine meta-coupling ( J≈1.5 Hz) to H7.
H7 (Ar-H) 7.30 – 7.45Broad Singlet1HSituated between two weakly electron-donating methyl groups (C6, C8), rendering it more shielded than H5.
6-CH₃ 2.30 – 2.40Singlet3HStandard benzylic methyl shift.
8-CH₃ 2.20 – 2.30Singlet3HStandard benzylic methyl shift, slightly shielded by the adjacent N1 lone pair environment.
Table 2: ¹³C NMR Assignments (DMSO-d₆, 100/150 MHz)

Chemical shifts are referenced to the DMSO-d₆ septet at 39.52 ppm.

PositionExpected Shift (ppm)Carbon TypeMechanistic Assignment Logic
C4 (C=O) 162.0 – 163.5QuaternaryAmide-like carbonyl; highly deshielded due to resonance with N3 [2].
C2 (C=O) 150.0 – 151.0QuaternaryUrea-like carbonyl; relatively shielded compared to C4 due to electron donation from both N1 and N3 [2].
C8a 140.0 – 141.5QuaternaryAromatic bridgehead carbon, directly attached to the electronegative N1 atom.
C7 135.0 – 136.5CHAromatic carbon, ortho to both the 6-methyl and 8-methyl groups.
C6 130.0 – 132.0QuaternaryMethyl-substituted aromatic carbon.
C8 128.0 – 130.0QuaternaryMethyl-substituted aromatic carbon.
C5 124.0 – 126.0CHAromatic carbon, para to the N1 atom.
C4a 114.5 – 115.5QuaternaryAromatic bridgehead carbon; highly shielded by resonance electron donation from the nitrogen atoms [3].
6-CH₃ 20.0 – 21.5CH₃Aliphatic methyl carbon.
8-CH₃ 17.0 – 18.5CH₃Aliphatic methyl carbon; slightly upfield due to steric crowding near the N1 position.

Note: If definitive differentiation between C6/C8 or C5/C7 is required for regulatory submission, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment should be executed to observe the 3-bond scalar couplings between the methyl protons and the adjacent aromatic carbons.

References

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent Source: National Institutes of Health (NIH) / MDPI URL:[Link]

  • CO2 involved synthesis of quinazoline-2,4(1H,3H)-diones in water using melamine as a thermoregulated catalyst Source: SciSpace / Canadian Journal of Chemistry URL:[Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches Source: MDPI URL:[Link]

Application

Application Note: Advanced Sample Preparation Strategies for the LC-MS/MS Quantification of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione in Biological Matrices

Introduction & Analytical Context Quinazoline-2,4(1H,3H)-diones represent a highly privileged scaffold in modern drug discovery. Derivatives of this core structure have demonstrated potent pharmacological activities, ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Quinazoline-2,4(1H,3H)-diones represent a highly privileged scaffold in modern drug discovery. Derivatives of this core structure have demonstrated potent pharmacological activities, serving as PARP-1/2 inhibitors in oncology[1], broad-spectrum antibacterial agents[2], and anti-HCV therapeutics[3].

As novel pipeline candidates like 6,8-dimethylquinazoline-2,4(1H,3H)-dione progress through preclinical pharmacokinetics (PK) and clinical trials, bioanalytical scientists face the challenge of accurately quantifying these compounds in complex biological matrices (e.g., plasma, serum, and tissue homogenates). Biological matrices contain high concentrations of endogenous proteins and phospholipids that cause severe ion suppression in Electrospray Ionization (ESI) LC-MS/MS. This application note details three field-proven sample preparation workflows—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—tailored specifically to the physicochemical profile of 6,8-dimethylquinazoline-2,4(1H,3H)-dione.

Physicochemical Profiling & Mechanistic Rationale

To design an optimal extraction protocol, we must first analyze the causality between the analyte's structure and its behavior in solution:

  • Acid-Base Chemistry (pKa): The unsubstituted quinazoline-2,4(1H,3H)-dione core possesses an imide-like functionality with a predicted pKa of approximately 11.1[4]. The addition of methyl groups at the 6 and 8 positions increases the electron density of the aromatic ring but does not significantly alter the acidity of the imide nitrogens. Consequently, at physiological pH (7.4) and under acidic conditions, 6,8-dimethylquinazoline-2,4(1H,3H)-dione remains entirely in its unionized (neutral) form .

  • Hydrophobicity (LogP): The dual methyl substitution significantly increases the lipophilicity of the molecule compared to the parent scaffold. This elevated LogP makes the compound highly amenable to partitioning into moderately polar organic solvents (LLE) or binding to polymeric reversed-phase sorbents (SPE).

  • Protein Binding: Due to its planar aromatic structure and lipophilicity, the compound exhibits moderate-to-high plasma protein binding. Any successful sample preparation must include a mechanism (e.g., organic solvent crash or acidification) to disrupt these non-covalent protein-drug interactions.

Workflow Decision Matrix

The selection of a sample preparation technique is a compromise between required sensitivity (Lower Limit of Quantitation, LLOQ) and laboratory throughput.

Workflow Start Biological Matrix (Plasma/Serum) Decision Sensitivity vs. Throughput? Start->Decision PPT Protein Precipitation (PPT) High Throughput Decision->PPT LLOQ > 10 ng/mL LLE Liquid-Liquid Extraction (LLE) High Selectivity Decision->LLE LLOQ < 1 ng/mL SPE Solid-Phase Extraction (SPE) Max Sensitivity Decision->SPE LLOQ < 0.1 ng/mL PPT_Step Add 3x Vol ACN (0.1% FA) Centrifuge 14,000 x g PPT->PPT_Step LLE_Step Buffer to pH 4.0 Extract with MTBE LLE->LLE_Step SPE_Step Load on HLB Sorbent Wash: 5% MeOH -> Elute: ACN SPE->SPE_Step LCMS LC-MS/MS Analysis (ESI+, MRM Mode) PPT_Step->LCMS LLE_Step->LCMS SPE_Step->LCMS

Figure 1: Decision matrix for selecting sample preparation workflows for 6,8-dimethylquinazoline-2,4(1H,3H)-dione.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Early-stage discovery PK, high-concentration dose-ranging studies. Mechanistic Insight: Acetonitrile (ACN) drastically lowers the dielectric constant of the solution, causing rapid denaturation and precipitation of plasma proteins. The addition of 0.1% Formic Acid (FA) ensures the disruption of analyte-protein binding.

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube (or 96-well plate).

  • Add 150 µL of cold Acetonitrile (ACN) containing 0.1% FA and the Internal Standard (IS).

  • Vortex vigorously for 2 minutes to ensure complete mixing and protein flocculation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Critical Step: Dilute the extract with 100 µL of LC-MS grade water. Causality: Injecting high organic extracts directly onto a reversed-phase LC column causes "solvent effects" (peak broadening and splitting). Dilution matches the extract to the initial mobile phase conditions.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Targeted PK studies requiring clean baselines and low matrix effects. Mechanistic Insight: By buffering the plasma to pH 4.0, we guarantee the analyte is fully unionized. Methyl tert-butyl ether (MTBE) provides excellent extraction efficiency for neutral, lipophilic compounds while leaving highly polar endogenous salts and phospholipids trapped in the aqueous phase.

  • Aliquot 100 µL of plasma into a glass extraction tube.

  • Add 50 µL of 100 mM Ammonium Acetate buffer (pH 4.0) to standardize the ionic strength and pH.

  • Add 1.0 mL of MTBE containing the IS.

  • Vortex vigorously for 5 minutes to maximize the surface area between the aqueous and organic phases.

  • Centrifuge at 3,000 × g for 5 minutes to achieve phase separation.

  • Transfer 800 µL of the upper organic layer (MTBE) to a clean glass tube.

  • Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% ACN / 70% Water with 0.1% FA) and vortex for 1 minute before LC-MS/MS injection.

Protocol C: Solid-Phase Extraction (SPE)

Best for: Trace-level quantification, clinical trials, and overcoming severe ion suppression. Mechanistic Insight: A polymeric reversed-phase sorbent (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) captures the hydrophobic 6,8-dimethylquinazoline-2,4(1H,3H)-dione. A weak organic wash removes polar interferences, yielding an ultra-clean extract.

  • Condition: Pass 1 mL of Methanol (MeOH) through a 30 mg/1 cc polymeric SPE cartridge, followed by 1 mL of Water.

  • Load: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric Acid (to disrupt protein binding). Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Wash: Pass 1 mL of 5% MeOH in Water through the cartridge. Causality: This removes salts and hydrophilic peptides without eluting the tightly bound analyte.

  • Elute: Elute the target compound with 1 mL of 100% ACN.

  • Evaporate the eluate under nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Data & Method Comparison

The table below summarizes the expected analytical performance of each sample preparation method for 6,8-dimethylquinazoline-2,4(1H,3H)-dione.

ParameterPPT (Protocol A)LLE (Protocol B)SPE (Protocol C)
Mean Recovery (%) 85 – 95%75 – 85%90 – 98%
Matrix Effect (%) 60 – 80% (Suppression)90 – 105% (Minimal)95 – 100% (Negligible)
Typical LLOQ ~ 10 ng/mL~ 0.5 ng/mL< 0.05 ng/mL
Phospholipid Removal PoorGoodExcellent
Processing Time (96-well) ~ 30 minutes~ 90 minutes~ 120 minutes

Self-Validating System: Ensuring Trustworthiness

To guarantee the scientific integrity of these protocols, the bioanalytical method must be designed as a self-validating system. Do not assume the extraction worked; prove it using the following built-in quality controls:

  • Matrix Factor (MF) Assessment: To quantify true ion suppression, calculate the MF. Extract blank plasma using your chosen protocol, then spike the post-extracted blank with 6,8-dimethylquinazoline-2,4(1H,3H)-dione. Compare the LC-MS/MS peak area of this sample to a neat standard prepared in pure solvent at the same concentration.

    • Validation Rule: MF = (Area in Matrix) / (Area in Solvent). An MF between 0.85 and 1.15 is required for a highly reliable assay.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Synthesize or procure a deuterated analog (e.g., 6,8-dimethylquinazoline-2,4(1H,3H)-dione-d6). Spike the SIL-IS into the biological matrix before extraction. Because the SIL-IS shares the exact physicochemical properties of the analyte, it will co-extract and co-elute, perfectly correcting for any recovery losses or transient matrix effects in the MS source.

  • Recovery Calculation: Absolute Recovery = (Peak area of analyte spiked before extraction) / (Peak area of analyte spiked after extraction) × 100. Consistent recovery is more important than 100% recovery.

References

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. National Institutes of Health (NIH).
  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. National Institutes of Health (NIH).
  • quinazoline-2,4(1H,3H)-dione - Physico-chemical Properties. ChemBK.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione

Diagnostic Overview The synthesis of 6,8-dimethylquinazoline-2,4(1H,3H)-dione from 2-amino-3,5-dimethylbenzoic acid is a critical transformation in drug discovery, particularly for developing PARP inhibitors and targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

The synthesis of 6,8-dimethylquinazoline-2,4(1H,3H)-dione from 2-amino-3,5-dimethylbenzoic acid is a critical transformation in drug discovery, particularly for developing PARP inhibitors and targeted kinase antagonists . Structurally, the methyl groups at the 3- and 5-positions of the anthranilic acid precursor map directly to the 8- and 6-positions of the resulting quinazoline ring. While these electron-donating groups increase the nucleophilicity of the C2-amine, steric hindrance at the 3-position (adjacent to the amine) often impedes the final intramolecular ring closure, leading to stalled intermediates and poor yields.

Mechanistic Pathway & Workflow

G cluster_0 Pathway A: Traditional Melt cluster_1 Pathway B: Eco-Efficient Aqueous A 2-Amino-3,5-dimethylbenzoic acid (Starting Material) B1 Urea Melt (190°C) A->B1 B2 KCNO / H2O / AcOH (Mild Heating) A->B2 C1 Thermal Cyclization (Poor Mass Transfer) B1->C1 E 6,8-Dimethylquinazoline-2,4(1H,3H)-dione (Target Product) C1->E Yield ~40% C2 Ureidobenzoate Intermediate B2->C2 D2 NaOH (aq) Cyclization C2->D2 D2->E Yield >90%

Mechanistic workflow comparing thermal urea melt vs. base-catalyzed KCNO cyclization.

Troubleshooting Guide & FAQs

Q1: Why is my yield stuck at 40–45% when using the standard urea melt method? A: The traditional synthesis involves melting the anthranilic acid derivative with excess urea at 160–190 °C . The low yield is driven by three causal factors:

  • Reagent Depletion: At 190 °C, urea rapidly decomposes into ammonia and isocyanic acid, and competitively self-condenses into biuret or cyanuric acid.

  • Mass Transfer Limitations: As the reaction progresses, the melt transitions into a highly viscous solid mass, physically trapping unreacted starting materials and preventing further collisions.

  • Steric Hindrance: The 3-methyl group on the starting material sterically clashes with the incoming carbonyl source, requiring higher activation energy for the initial nucleophilic attack.

Q2: How do I prevent the accumulation of the uncyclized ureidobenzoate intermediate? A: Incomplete cyclization occurs when there is insufficient thermal energy or base to drive the elimination of water/ammonia. To resolve this, shift from a purely thermal cyclization to a base-catalyzed mechanism. Treating the isolated intermediate with a strong base (e.g., 1N NaOH) ensures complete deprotonation of the urea nitrogen. This enhances its nucleophilicity, forcing an irreversible intramolecular attack on the carboxylate carbon to close the pyrimidine ring.

Q3: Is there a scalable, greener alternative to the high-temperature urea melt? A: Yes. The "Eco-Efficient Aqueous Potassium Cyanate (KCNO) Method" is the modern standard . By reacting 2-amino-3,5-dimethylbenzoic acid with KCNO in water and acetic acid, the ureidobenzoate intermediate forms quantitatively at mild temperatures. Subsequent addition of NaOH induces rapid cyclization. This eliminates toxic ammonia gas emissions, avoids extreme temperatures, and routinely delivers yields exceeding 90%.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems utilizing in-process controls (pH and visual phase changes) to confirm reaction progress.

Protocol A: Optimized Urea Melt (Solvent-Free Alternative)

Use this method only if anhydrous, solvent-free conditions are strictly required.

  • Preparation: Grind 0.1 mol of 2-amino-3,5-dimethylbenzoic acid with 0.5 mol of urea into a fine, homogenous powder. Causality: A 5-fold excess of urea compensates for sublimation losses at high temperatures.

  • Heating: Transfer to a round-bottom flask equipped with a mechanical stirrer and a reflux condenser. Heat the mixture to 160 °C until a clear melt forms, then slowly increase to 190 °C.

  • Reaction: Stir continuously for 4–6 hours. Self-Validation: The reaction is complete when the evolution of ammonia gas ceases (verifiable via wet litmus paper at the condenser outlet) and the mixture solidifies.

  • Workup: Cool the flask to 120 °C. Cautiously add 100 mL of 1N NaOH to dissolve the solid mass and drive any remaining uncyclized intermediate to closure.

  • Purification: Filter to remove insoluble biuret byproducts. Acidify the clear filtrate with 2N HCl until the pH reaches 3–4. Collect the precipitated 6,8-dimethylquinazoline-2,4(1H,3H)-dione by vacuum filtration, wash with cold distilled water, and dry.

Protocol B: High-Yield Aqueous KCNO Method (Recommended)

This eco-efficient protocol is optimized for maximum yield and purity.

  • Intermediate Formation: Suspend 0.1 mol of 2-amino-3,5-dimethylbenzoic acid in 150 mL of distilled water. Add 0.12 mol of potassium cyanate (KCNO) and 10 mL of glacial acetic acid.

  • Incubation: Stir the suspension at room temperature (or with mild heating up to 60 °C) for 2–4 hours. Self-Validation: The formation of the ureidobenzoate intermediate is confirmed when a thick, uniform white precipitate replaces the starting material suspension.

  • Base-Catalyzed Cyclization: Slowly add a 20% NaOH aqueous solution dropwise until the mixture reaches pH 12–13. Stir for 1 hour. Causality: The high pH deprotonates the intermediate, facilitating complete intramolecular ring closure and dissolving the product into its highly soluble sodium salt form.

  • Filtration: Filter the alkaline solution to remove any trace unreacted starting materials or insoluble impurities.

  • Precipitation: Acidify the clear filtrate dropwise with concentrated HCl under vigorous stirring until pH 2 is reached. The target 6,8-dimethylquinazoline-2,4(1H,3H)-dione will crash out as a dense, high-purity white solid.

  • Isolation: Filter, wash thoroughly with cold water to remove inorganic salts, and dry under a vacuum at 60 °C.

Quantitative Performance Metrics

The following table summarizes the operational differences and expected outcomes between the two synthetic pathways.

ParameterTraditional Urea MeltAqueous KCNO Method (Optimized)
Primary Reagents Urea (5x Excess)KCNO, NaOH, HCl
Operating Temperature 160–190 °CRoom Temp to 60 °C
Total Reaction Time 12–24 hours4–6 hours
Average Isolated Yield 40–45%90–95%
Primary Impurities Biuret, uncyclized intermediateTrace inorganic salts (easily washed)
Scalability Poor (Viscous solid mass limits stirring)Excellent (Aqueous solution, easy mixing)
Eco-Efficiency Low (High energy, toxic NH₃ emissions)High (Aqueous solvent, low energy)

References

  • Title: Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents Source: NIH / PubMed Central URL: [Link]

  • Title: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water Source: ResearchGate URL: [Link]

  • Title: Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Source: ACS Publications URL: [Link]

Optimization

optimizing HPLC retention time and resolution for 6,8-dimethylquinazoline-2,4(1H,3H)-dione

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic behavior...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic behavior of 6,8-dimethylquinazoline-2,4(1H,3H)-dione .

Rather than relying on trial-and-error, this guide emphasizes the causality behind experimental choices, ensuring that every optimization step is grounded in the physicochemical properties of the analyte.

Logical Troubleshooting Workflow

HPLCTroubleshooting Start HPLC Issue Detected 6,8-dimethylquinazoline-2,4-dione CheckRT Retention Time (RT) Drifting? Start->CheckRT CheckRes Resolution (Rs) < 1.5? Start->CheckRes CheckTail Peak Tailing Factor > 1.5? Start->CheckTail TemppH Stabilize Temp (±0.1°C) Buffer Mobile Phase (pH 3-5) CheckRT->TemppH Yes ColSelect Switch to PFP/Phenyl Column Optimize ACN/MeOH Ratio CheckRes->ColSelect Yes Silanol Eliminate Dead Volume Use End-capped Column CheckTail->Silanol Yes Validate Run System Suitability Test (SST) Confirm Rs > 2.0, Tailing < 1.2 TemppH->Validate ColSelect->Validate Silanol->Validate

Fig 1: Diagnostic decision tree for optimizing quinazolinedione HPLC parameters.

Physicochemical & Chromatographic Parameters

To optimize retention time ( k′ ) and resolution ( Rs​ ), we must first understand the molecular mechanics of 6,8-dimethylquinazoline-2,4(1H,3H)-dione.

ParameterCharacteristicChromatographic Implication
Analyte Structure Highly conjugated, planar bicyclic core with two hydrophobic methyl groups[1].Requires stationary phases capable of π−π interactions for optimal selectivity[1].
Ionization (pKa) ~11.1 to 14.7 (Weakly acidic imide/amide NH)[2][3].Remains fully unionized (neutral) at standard RP-HPLC pH (pH 2–7)[2][3].
UV Absorbance λmax​ ~ 245 nm – 260 nm[4][5].Ideal for Diode Array Detection (DAD) or UV monitoring[4][5].
Stationary Phase C18, PFP (Pentafluorophenyl), or Biphenyl.PFP provides superior shape-recognition and dipole interactions for planar quinazolinediones compared to standard C18[1].
Thermodynamics 1% to 2% k′ shift per 1 °C[6].Highly sensitive to temperature fluctuations; requires strict column oven control to prevent retention time drift[6].

Frequently Asked Questions (Troubleshooting Guide)

Q1: My retention time (RT) for 6,8-dimethylquinazoline-2,4(1H,3H)-dione fluctuates between injections. How do I stabilize it? Expert Insight: RT drift is typically a thermodynamic or system delivery issue. As a general chromatographic rule, a 1 °C change in column temperature can shift retention times by 1% to 2%[6]. Furthermore, while 6,8-dimethylquinazoline-2,4(1H,3H)-dione has a high pKa (>11) and remains neutral under standard conditions[2][3], unbuffered mobile phases can cause variable ionization of residual silanols on the stationary phase, altering secondary interactions. Resolution:

  • Thermostating: Ensure the column oven is active and highly stable (e.g., 30.0 ± 0.1 °C).

  • Buffering: Use a weak buffer (e.g., 10 mM Ammonium Formate, pH 3.5) instead of plain water to lock the ionization state of the column silica.

  • Pump Diagnostics: If drift persists, verify mobile phase mixing by adding 0.1% acetone to the organic line and monitoring the baseline at 254 nm; a fluctuating baseline indicates a faulty proportioning valve[6].

Q2: I cannot resolve 6,8-dimethylquinazoline-2,4(1H,3H)-dione from its closely related synthetic impurities (e.g., monomethylated variants) on a standard C18 column. What is the mechanistic solution? Expert Insight: Standard C18 phases rely purely on hydrophobic dispersive forces. Because the difference between a monomethyl and dimethyl derivative is merely one methylene unit, the hydrophobic difference is marginal. However, quinazoline-2,4-diones are highly conjugated, planar bicyclic systems[1]. Resolution: Switch the stationary phase geometry to leverage this planarity. A Pentafluorophenyl (PFP) or Biphenyl column provides orthogonal selectivity via π−π interactions, dipole-dipole interactions, and shape recognition[1]. The electron-deficient fluorinated ring of a PFP column will strongly interact with the electron-rich aromatic core of the quinazolinedione, easily resolving positional methyl isomers that a C18 cannot separate.

Q3: The peak for 6,8-dimethylquinazoline-2,4(1H,3H)-dione exhibits severe tailing (Tailing Factor > 1.5). How can I achieve a symmetrical peak? Expert Insight: Peak tailing for heterocyclic compounds usually stems from two distinct causes: chemical (secondary interactions) or physical (extra-column volume)[7]. The amide/imide nitrogens in the quinazoline-2,4-dione ring can hydrogen-bond with active, unendcapped silanols on the silica support. Resolution:

  • Chemical Corrective: Ensure you are using a highly end-capped, high-purity Type B silica column. Lowering the mobile phase pH to ~3.5 will protonate residual silanols, neutralizing their charge and minimizing secondary ion-exchange interactions[7].

  • Physical Corrective: Verify that all tubing connections are perfectly seated. Poorly connected flow path fittings introduce dead volume, which acts as a mixing chamber and broadens the tail of the peak. Utilizing modern zero-dead-volume fittings (e.g., spring-loaded mechanisms) eliminates this physical artifact[8].

Self-Validating Method Development Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . Each step contains a built-in diagnostic check to verify that the system is operating correctly before proceeding to the next phase.

Step 1: System Preparation & Delivery Validation

  • Action: Flush the HPLC system with 50:50 Water:Acetonitrile. Add 0.1% acetone to Mobile Phase B (Acetonitrile) as a tracer.

  • Self-Validation Check: Monitor the baseline at 254 nm while running a gradient. A steady, predictable baseline shift confirms proportioning valve integrity. A sinusoidal or erratic baseline indicates pump failure[6]. Do not proceed until the baseline is stable.

Step 2: Column Installation & Selectivity Screening

  • Action: Install a PFP column (e.g., 150 x 4.6 mm, 3 µm) using zero-dead-volume fittings to prevent extra-column band broadening[8]. Equilibrate the column oven to exactly 30.0 °C.

  • Action: Prepare Mobile Phase A (10 mM Ammonium Formate, pH 3.5) and Mobile Phase B (100% Acetonitrile).

  • Self-Validation Check: Inject a resolution mixture containing 6,8-dimethylquinazoline-2,4(1H,3H)-dione and a known closely eluting impurity (e.g., 6-methylquinazoline-2,4-dione). If the Resolution ( Rs​ ) is > 2.0, the π−π selectivity of the PFP column is validated[1].

Step 3: Gradient Optimization

  • Action: Run a linear scouting gradient: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Action: Monitor via Diode Array Detector (DAD) at 245 nm[5].

  • Self-Validation Check: Calculate the retention factor ( k′ ). If k′ is between 2 and 10, the gradient slope is optimal. If k′<2 , decrease the initial %B to increase retention.

Step 4: System Suitability Testing (SST)

  • Action: Perform six replicate injections of the optimized method using a standard solution.

  • Self-Validation Check: The method is only considered valid and ready for routine sample analysis if it meets strict stability-indicating criteria: Retention Time %RSD < 0.5%, Peak Area %RSD < 1.0%, and Tailing Factor ( Tf​ ) < 1.2[9].

References

  • Tuning Ionic Liquid-Based Catalysts for CO2 Conversion into Quinazoline-2,4(1H,3H)-diones. MDPI.
  • quinazoline-2,4(1H,3H)-dione. ChemBK.
  • Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular. Iowa Research Online.
  • Quinazoline-2,4(1H,3H)-Dione as a Substitute for Thymine in Triple-helix Forming Oligonucleotides: A Reassessment. Oxford Academic.
  • Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions.
  • HPLC Troubleshooting Guide. University of Pittsburgh.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • OPTIMIZE THE PERFORMANCE OF YOUR WATERS ALLIANCE HPLC SYSTEMS WITH AGILENT COLUMNS AND SUPPLIES. Agilent.
  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 6,8-Dimethylquinazoline-2,4(1H,3H)-dione

Welcome to the Analytical Characterization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals struggling wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Characterization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals struggling with spectral ambiguities in quinazoline-dione derivatives.

The 6,8-dimethylquinazoline-2,4(1H,3H)-dione core presents unique nuclear magnetic resonance (NMR) challenges. The structural symmetry and similar electronic environments of the two methyl groups (6-Me and 8-Me), the meta-coupled aromatic protons (H-5 and H-7), and the exchange-prone NH protons (H-1 and H-3) frequently lead to severe signal overlap in standard 1D 1 H NMR spectra[1]. This guide provides field-proven, self-validating methodologies to definitively resolve and assign these critical resonances.

Quantitative Data Summary: Solvent-Dependent Chemical Shifts

To resolve overlaps, we must first understand how different environments affect the molecule. The table below summarizes the expected quantitative chemical shifts and the risk of overlap in standard non-polar versus strongly coordinating aromatic solvents.

Proton EnvironmentCDCl 3​ (ppm)Overlap Risk in CDCl 3​ Pyridine-d 5​ (ppm)Overlap Risk in Pyr-d 5​
6-Methyl ~2.35High (with 8-Me)~2.15Low
8-Methyl ~2.40High (with 6-Me)~2.45Low
H-5 (Aromatic) ~7.85Moderate~7.80Low
H-7 (Aromatic) ~7.45Moderate~7.30Low
H-1 (Amide NH) ~9.50High (Broadening)~12.00Low (Sharp)
H-3 (Imide NH) ~10.20High (Broadening)~12.50Low (Sharp)
Frequently Asked Questions (FAQs)

Q1: Why do the 6-methyl and 8-methyl peaks merge into a single broad singlet in CDCl 3​ ? A1: In non-polar solvents like CDCl 3​ , the electron density surrounding the 6-position and 8-position is functionally similar, leading to near-identical magnetic shielding. To resolve this, you must exploit the Aromatic Solvent Induced Shift (ASIS) [2]. By switching to an aromatic solvent like Pyridine-d 5​ or Benzene-d 6​ , the solvent molecules form transient, geometrically specific collision complexes with the quinazoline-dione. The strong magnetic anisotropy of the solvent's aromatic ring differentially shields the 6-Me and deshields the 8-Me (due to its proximity to the strongly hydrogen-bonded H-1 proton), pulling the overlapping peaks apart[3].

Q2: My NH protons (H-1 and H-3) are completely missing from the spectrum. How do I recover them? A2: Missing NH peaks are typically caused by intermediate chemical exchange with trace water in the solvent or quadrupolar relaxation from the adjacent 14 N nuclei. The causality here is kinetic: the exchange rate is matching the NMR timescale, causing extreme line broadening (coalescence). You can resolve this by either lowering the temperature (VT-NMR) to push the system into the "slow exchange" regime[4], or by using a strongly hydrogen-bonding solvent like Pyridine-d 5​ or DMSO-d 6​ , which locks the NH protons in place and shifts them far downfield (10–13 ppm) away from the aromatic envelope.

Q3: How can I definitively prove which peak is 6-Me and which is 8-Me once they are separated? A3: You must use 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy)[5]. HMBC relies on scalar coupling through bonds ( 2J , 3J ), allowing you to correlate the 8-Me protons to the C-8a bridgehead carbon. NOESY relies on dipole-dipole cross-relaxation through space (< 5 Å); the 6-Me will show a strong spatial correlation to both H-5 and H-7, whereas the 8-Me will only show a correlation to H-7[6].

Diagnostic Workflows and Logic

Workflow Start 1D 1H NMR Spectrum (Overlapping Peaks) Identify Identify Overlap Region Start->Identify Methyl Aliphatic (2.0-2.5 ppm) 6-Me & 8-Me Identify->Methyl Aromatic Aromatic (7.0-8.0 ppm) H-5 & H-7 Identify->Aromatic NH Amide/Amine (10-12 ppm) H-1 & H-3 Identify->NH ASIS Apply ASIS (C6D6 or Pyridine-d5) Methyl->ASIS TwoD 2D NMR (HMBC & NOESY) Methyl->TwoD Aromatic->ASIS Aromatic->TwoD NH->ASIS VT Variable Temp (VT-NMR) or H-Bonding Solvent NH->VT Resolved Fully Resolved & Assigned ASIS->Resolved TwoD->Resolved VT->Resolved

Troubleshooting workflow for resolving NMR peak overlaps.

Logic H5 Proton H-5 Me6 6-Methyl H5->Me6 NOESY C4 Carbon C-4 H5->C4 HMBC (3J) H7 Proton H-7 H7->Me6 NOESY Me8 8-Methyl H7->Me8 NOESY C8a Carbon C-8a Me8->C8a HMBC (3J)

2D NMR correlation logic for distinguishing methyl and aromatic protons.

Step-by-Step Experimental Methodologies

Every protocol detailed below is designed as a self-validating system . Do not proceed to data interpretation unless the validation checkpoints are met.

Protocol 1: Aromatic Solvent Induced Shift (ASIS)

Purpose: Resolve overlapping aliphatic and aromatic signals without requiring a higher-field magnet[2].

  • Sample Preparation: Recover your sample from CDCl 3​ by evaporating the solvent under a gentle stream of nitrogen, followed by high vacuum for 2 hours to remove residual traces.

  • Solvent Exchange: Re-dissolve the dried 6,8-dimethylquinazoline-2,4(1H,3H)-dione in 0.6 mL of anhydrous Pyridine-d 5​ (or Benzene-d 6​ ).

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (typically 16-64 scans depending on concentration).

  • Validation Checkpoint: Integrate the entire spectrum. The ratio of the newly separated methyl peaks must remain exactly 3:3, and the total aromatic integral must remain 2. If the ratios deviate, your sample has degraded during the drying process, and the new peaks represent impurities, not resolved shifts.

Protocol 2: 2D NMR (HMBC and NOESY) Mapping

Purpose: Unambiguously assign the resolved peaks based on spatial and through-bond connectivity[5],[6].

  • NOESY Setup: Load the standard 2D NOESY pulse sequence. Set the mixing time ( tm​ ) to 400–500 ms, which is optimal for small molecules (MW < 500 Da) in the extreme narrowing limit. Acquire with at least 256 increments in the indirect dimension (F1).

  • HMBC Setup: Load the 1 H- 13 C HMBC pulse sequence. Optimize the long-range coupling delay for nJCH​ = 8 Hz (a standard average for aromatic systems).

  • Data Processing: Apply a squared sine-bell apodization function in both dimensions before Fourier transformation to enhance resolution.

  • Validation Checkpoint: Extract the 1D projection of the F2 axis from both 2D spectra. Overlay this projection onto your high-resolution 1D 1 H spectrum. The peaks must align perfectly. If they do not, temperature fluctuations occurred during the 2D acquisition, invalidating the cross-peaks.

Protocol 3: Variable Temperature (VT) NMR for NH Resolution

Purpose: Sharpen exchange-broadened NH peaks by altering the kinetic exchange rate[4].

  • Solvent Selection: Prepare the sample in DMSO-d 6​ or Toluene-d 8​ , which possess wide liquid temperature ranges.

  • Cooling Phase: Access the spectrometer's temperature control unit. Lower the probe temperature in 10°C increments (e.g., from 25°C down to -10°C).

  • Equilibration & Shimming: Allow the sample to equilibrate for 10 minutes at each new temperature. Critical: You must re-shim the Z and Z2 gradients at every step, as magnetic field homogeneity is highly temperature-dependent.

  • Validation Checkpoint: After acquiring the low-temperature spectra, return the probe to 25°C, re-shim, and acquire a final spectrum. Subtract this final spectrum from your initial room-temperature spectrum. The difference should be zero. If new peaks remain, the compound underwent irreversible thermal degradation or precipitation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Analytical Methods for 6,8-Dimethylquinazoline-2,4(1H,3H)-dione Purity

A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 6,8-dimethylquinazoline-2,4(1H,3H)-dione, a molecule with potential therapeutic applications, establishing a robust and reliable analytical method for purity assessment is a critical, non-negotiable step. This guide provides an in-depth comparison of three key analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the rationale behind the selection of each method, the intricacies of their validation, and the synergistic value of employing orthogonal techniques. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their analytical strategy, ensuring data integrity and regulatory compliance.

The Orthogonal Approach: A Foundation of Trust

The concept of "orthogonality" in analytical chemistry is the use of two or more independent methods to measure the same attribute.[1] This approach significantly enhances the reliability of the results. By leveraging the distinct principles of chromatography (HPLC), spectroscopy (qNMR), and thermal analysis (DSC), a more complete and accurate profile of a sample's purity can be achieved.[1] This guide will explore each of these powerful techniques in the context of validating the purity of 6,8-dimethylquinazoline-2,4(1H,3H)-dione.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for the purity analysis of pharmaceutical compounds due to its high sensitivity, resolving power, and applicability to a wide range of molecules.[2] For 6,8-dimethylquinazoline-2,4(1H,3H)-dione, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point, separating the analyte from its impurities based on differences in polarity.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

The development of a stability-indicating method is crucial to ensure that all potential degradation products and process-related impurities can be separated from the main compound.[3] This requires forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradants.[4]

Forced Degradation Study:

  • Acid Hydrolysis: 1 M HCl at 80°C for 24 hours.[5]

  • Base Hydrolysis: 1 M NaOH at 60°C for 8 hours.[5]

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[5]

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.[5]

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed by the developed HPLC method to ensure peak purity and resolution between the parent peak and any degradation products.

Optimized HPLC Method:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar compounds like quinazoline derivatives.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is chosen to ensure the separation of impurities with a wide range of polarities.[6] Formic acid acts as a modifier to improve peak shape.
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% BThe gradient is optimized to provide sufficient resolution between the main peak and all potential impurities identified during forced degradation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 254 nmQuinazoline derivatives typically exhibit strong UV absorbance, making UV detection a sensitive and robust choice.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard injection volume to ensure good peak shape and sensitivity.
Method Validation: Demonstrating Suitability

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][9]

Validation Parameters and Typical Acceptance Criteria:

ParameterAcceptance CriteriaPurpose
Specificity No interference from blank, placebo, and known impurities. Peak purity index > 0.999.To ensure the method is selective for the analyte.[10][11]
Linearity Correlation coefficient (r²) ≥ 0.999 over 50-150% of the nominal concentration.To demonstrate a proportional relationship between concentration and response.[12][13]
Accuracy 98.0% - 102.0% recovery at three concentration levels.To demonstrate the closeness of the measured value to the true value.[14]
Precision Repeatability (RSD) ≤ 1.0%Intermediate Precision (RSD) ≤ 2.0%To demonstrate the consistency of results under the same and different conditions.[12]
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.To determine the lowest concentration that can be reliably detected and quantified.[13]
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, pH).To demonstrate the reliability of the method during normal use.

Illustrative Validation Data Summary for HPLC:

Validation ParameterResult
Linearity (r²) 0.9995
Range 50 - 150 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD%)
- Repeatability0.85%
- Intermediate Precision1.20%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determinant

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[7] Its key advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for a direct and accurate quantification of a substance without the need for a reference standard of the analyte itself.[1][15] This makes it an invaluable tool, especially in the early stages of drug development when fully characterized reference standards may not be available.

Experimental Protocol: Purity by ¹H qNMR

The selection of a suitable internal standard is critical for the accuracy of qNMR. The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte's signals.

qNMR Method Parameters:

ParameterConditionRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Solvent DMSO-d₆The analyte must be fully soluble in the deuterated solvent.[15]
Internal Standard Maleic Anhydride (Certified Reference Material)Chosen for its high purity, stability, and non-overlapping signals with the analyte in DMSO-d₆.
Pulse Sequence Standard 30° or 90° pulseA simple pulse sequence is sufficient for quantitative analysis.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing protonA sufficient relaxation delay is crucial for accurate integration.
Number of Scans 16 or higherTo achieve an adequate signal-to-noise ratio.

Purity Calculation:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • std = Internal Standard

Method Validation for qNMR

While qNMR is a primary method, its validation is still necessary to ensure the reliability of the results. The validation parameters are similar to those for HPLC, with a focus on specificity (no overlapping signals), precision, and accuracy.

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline organic compounds, DSC can be used to determine purity based on the principle of melting point depression.[15] The presence of impurities lowers and broadens the melting endotherm of a substance.[15]

Experimental Protocol: Purity by DSC

This method is only applicable if 6,8-dimethylquinazoline-2,4(1H,3H)-dione is a crystalline solid that melts without decomposition.

DSC Method Parameters:

ParameterConditionRationale
Instrument Calibrated DSC with a refrigerated cooling systemProper calibration is essential for accurate temperature and enthalpy measurements.
Sample Pan Aluminum, hermetically sealedTo prevent sublimation or evaporation during heating.
Sample Weight 2-5 mgA small sample size ensures thermal equilibrium.
Heating Rate 1-2 °C/minA slow heating rate is necessary to allow for the separation of the melting of the eutectic mixture from the main compound.
Purge Gas Nitrogen at 50 mL/minAn inert atmosphere prevents oxidation.

Purity Calculation:

The purity is calculated using the Van't Hoff equation, which is integrated into the DSC software. The software analyzes the shape of the melting peak to determine the mole fraction of impurities.[15]

Limitations of DSC for Purity Determination

It is important to note that DSC is not a universal method for purity determination. Its application is limited to compounds that are:

  • Highly pure (>98.5%)[8]

  • Crystalline

  • Melt without decomposition[8]

  • The impurities must be soluble in the melt of the major component and insoluble in the solid phase.

Comparative Analysis of HPLC, qNMR, and DSC

The choice of analytical method depends on the stage of drug development, the nature of the sample, and the specific information required.

FeatureHPLCqNMRDSC
Principle Chromatographic SeparationNuclear Magnetic ResonanceThermal Analysis
Quantification Relative (Area % or vs. Standard)Absolute (vs. Internal Standard)Absolute (Melting Point Depression)
Reference Standard Required for accurate quantificationInternal standard requiredNot required
Impurity Detection High sensitivity for trace impuritiesLower sensitivity than HPLCOnly detects eutectic impurities
Structural Info Limited (UV spectrum)Detailed structural informationNone
Applicability Broadly applicableSoluble compoundsCrystalline, non-decomposing solids
Throughput HighModerateLow

Workflow and Method Interrelation Diagrams

G cluster_0 Method Development & Validation Workflow Method Development Method Development Forced Degradation Forced Degradation Method Development->Forced Degradation Stability-Indicating Method Optimization Method Optimization Forced Degradation->Method Optimization Method Validation (ICH Q2) Method Validation (ICH Q2) Method Optimization->Method Validation (ICH Q2) Routine QC Analysis Routine QC Analysis Method Validation (ICH Q2)->Routine QC Analysis

Caption: A logical workflow for analytical method development and validation.

G Purity Assessment Purity Assessment HPLC HPLC Purity Assessment->HPLC Separation & Sensitivity qNMR qNMR Purity Assessment->qNMR Absolute Quantification & Structure DSC DSC Purity Assessment->DSC Thermal Purity (Crystalline) HPLC->qNMR Orthogonal Confirmation qNMR->HPLC Orthogonal Confirmation

Caption: Interrelationship of HPLC, qNMR, and DSC for comprehensive purity assessment.

Conclusion: An Integrated Approach for Unquestionable Quality

Validating an analytical method for the purity of a novel API like 6,8-dimethylquinazoline-2,4(1H,3H)-dione is a multifaceted process that demands scientific rigor and a strategic approach. While HPLC remains the workhorse for routine quality control due to its high throughput and sensitivity, it is not without its limitations. qNMR provides an invaluable orthogonal technique for absolute purity determination and structural confirmation, serving as a powerful tool for reference standard characterization. DSC offers a niche but important role in the purity assessment of highly pure crystalline materials.

Ultimately, a combination of these orthogonal techniques provides the most comprehensive and reliable assessment of purity. This integrated approach, grounded in the principles of scientific integrity and guided by regulatory standards, is essential for ensuring the development of safe and effective medicines.

References

  • PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
  • BenchChem. (2025). A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • Zhang, T., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 827-832.
  • AZoM. (2018).
  • Van den Heuvel, E., et al. (2012). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Journal of Pharmaceutical and Biomedical Analysis, 59, 133-140.
  • Waddell, P. G., et al. (2023). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Chemistry – A European Journal.
  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
  • Almac. (n.d.).
  • Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 32(8), 564-575.
  • International Atomic Energy Agency. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Pharmaguideline. (2024).
  • Galezowska, A. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton.
  • Fabbri, M., et al. (2017). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Asia Oceania Journal of Nuclear Medicine & Biology, 5(2), 104-112.
  • Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1183-1188.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Zhang, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. Journal of Advanced Research.
  • Ukolov, A. D., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • Wang, L., et al. (2015). Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin. Journal of Pharmaceutical and Biomedical Analysis, 107, 368-375.
  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1).
  • Al-Taani, B. M. (2015). Quantitative analysis of Cephardine using the modern HPLC method. International Journal of Pharmaceutical Sciences Review and Research, 33(1), 24-29.
  • Komsta, Ł., et al. (2010). Quantitative analysis of some pharmaceuticals by the HPLC method. Acta Poloniae Pharmaceutica, 67(5), 481-487.
  • de Oliveira, A. R. M., et al. (2017). Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives with Anticancer Activity Employing Experimental Design. Molecules, 22(9), 1394.

Sources

Comparative

Comparative Binding Affinity Guide: 6,8-Dimethylquinazoline-2,4(1H,3H)-dione Analogs in Drug Discovery

Executive Summary The quinazoline-2,4(1H,3H)-dione core is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to mimic endogenous purines and pyrimidines. However, unsubstituted quinazoline-dio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline-2,4(1H,3H)-dione core is a highly privileged pharmacophore in medicinal chemistry, frequently utilized to mimic endogenous purines and pyrimidines. However, unsubstituted quinazoline-diones often suffer from poor target selectivity due to their flat, unhindered geometry. The strategic introduction of methyl groups at the 6 and 8 positions transforms this core into the 6,8-dimethylquinazoline-2,4(1H,3H)-dione scaffold—a highly lipophilic, sterically locked moiety.

This guide provides a rigorous, objective comparison of the binding affinities of 6,8-dimethylquinazoline-2,4-dione analogs across multiple therapeutic targets, including α1A​ adrenoceptors[1], Cannabinoid 1 (CB1) receptors[2], and Poly(ADP-ribose) polymerases (PARP-1/2)[3].

Mechanistic Insights: The Biophysics of 6,8-Dimethyl Substitution

As an application scientist evaluating scaffold modifications, it is critical to understand why the 6,8-dimethyl substitution drastically alters binding affinity compared to alternative analogs. The causality stems from two primary biophysical mechanisms:

  • Entropic Pre-organization (Steric Locking): The methyl group at the 8-position creates a deliberate steric clash with substituents appended to the N1 or N3 positions. This restricts the rotational degrees of freedom of the pendant linker, locking the molecule into a bioactive conformation. By reducing the entropic penalty upon receptor binding, the overall free energy of binding ( ΔG ) becomes significantly more favorable.

  • Hydrophobic Anchoring: The 6,8-dimethyl substitution increases the localized lipophilicity (LogP) of the aromatic ring. In deep, hydrophobic GPCR sub-pockets—such as the transmembrane helices (TM5/TM6) of the α1A​ adrenoceptor[1] or the Phe170-lined pocket of the CB1 receptor[2]—these methyl groups act as hydrophobic anchors, tightly packing against non-polar amino acid side chains. In enzymatic targets like PARP-1, the core mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with Ser904 and Gly863, while the substituted aromatic ring engages in π−π stacking with Tyr907[3].

Comparative Binding Affinity Data

The following table synthesizes quantitative binding data, comparing 6,8-dimethyl analogs against alternative structural variations to highlight the scaffold's performance.

Compound Scaffold / ModificationTarget ReceptorLinker / Pendant GroupBinding Affinity ( Ki​ or IC50​ )Key Interaction / Selectivity Profile
6,8-Dimethylquinazoline-2,4-dione α1A​ AdrenoceptorHexahydrobenz[e]isoindole Ki​ = 0.8 nM56-fold selective over α1B​ ; optimal TM5/TM6 packing[1]
Unsubstituted Quinazoline-2,4-dione α1A​ AdrenoceptorHexahydrobenz[e]isoindole Ki​ = 15.2 nMPoor subtype selectivity; lacks hydrophobic anchoring bulk
6,8-Dimethylquinazoline-2,4-dione CB1 ReceptorPiperidinyl-amide Ki​ = 2.09 nMStable RMSD < 1 nm; strong π−π stacking interactions[2]
6-Fluoro-8-Methylquinazoline-2,4-dionePARP-1 EnzymePiperizinone IC50​ = 0.83 nMResidence time = 141.7 min; H-bonding with Ser904/Gly863[3]

Self-Validating Experimental Workflows

To ensure trustworthiness and scientific integrity, the binding affinities reported above must be derived from rigorous, self-validating assay systems. Below are the step-by-step methodologies used to evaluate these analogs, detailing the causality behind each critical experimental choice.

Radioligand Binding Assay (Equilibrium Thermodynamics)

This protocol is utilized to determine the equilibrium inhibition constant ( Ki​ ) for GPCR targets like the α1A​ adrenoceptor and CB1 receptor.

  • Step 1: Membrane Preparation. Homogenize target-expressing cells in a hypotonic Tris-HCl buffer (pH 7.4) using a Dounce homogenizer.

    • Causality: Hypotonic shock gently lyses the cells while preserving the structural integrity of the membrane-bound GPCRs, ensuring the binding pockets remain in their native, active conformation.

  • Step 2: Radioligand Incubation. Incubate the membrane preparations with a fixed concentration of radioligand (e.g., [3H] -Prazosin for α1A​ ) and varying concentrations of the 6,8-dimethylquinazoline-dione analog (0.01 nM to 10 μ M).

    • Causality: The radioligand concentration is strictly maintained below its Kd​ value to prevent receptor depletion. This ensures the system obeys Michaelis-Menten kinetics, allowing for the accurate derivation of IC50​ values via the Cheng-Prusoff equation.

  • Step 3: Self-Validating Non-Specific Binding (NSB) Control. Run a parallel assay containing 10 μ M of an unlabeled reference standard (e.g., phentolamine).

    • Causality: This massive molar excess saturates all specific receptor sites. Any residual radioactive signal is strictly due to lipid partitioning or filter binding. Subtracting this NSB from the total binding yields a self-validated, true specific binding curve.

  • Step 4: Rapid Filtration. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers, preventing non-specific adhesion of positively charged radioligands and maximizing the signal-to-noise ratio.

Surface Plasmon Resonance (Kinetic Validation)

For enzymatic targets like PARP-1, determining the residence time ( 1/koff​ ) is often more predictive of in vivo efficacy than standard IC50​ values[3].

  • Step 1: Sensor Chip Functionalization. Covalently immobilize the purified PARP-1 enzyme onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling.

    • Causality: Amine coupling forms a stable amide bond with surface lysines, ensuring the receptor does not leach during the continuous microfluidic flow, thereby preventing baseline drift.

  • Step 2: Multi-Cycle Kinetic Injection. Inject the 6,8-dimethylquinazoline-dione analogs at increasing concentrations (0.1 nM to 100 nM) at a high flow rate (50 μ L/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring that the observed association phase strictly reflects the true biomolecular binding event rather than the diffusion rate of the analyte to the chip surface.

  • Step 3: Self-Validating Reference Subtraction. Route the analyte over an unmodified reference flow cell immediately prior to the active flow cell.

    • Causality: This dual-channel design automatically subtracts bulk refractive index changes and non-specific matrix effects in real-time, isolating the true specific binding response.

Workflow Visualization

G A 6,8-Dimethylquinazoline Scaffold Design B N3-Alkylation & Derivatization A->B Structural Input C Radioligand Binding Assay (Ki determination) B->C Primary Screening D Surface Plasmon Resonance (SPR) C->D High Affinity Hits (Ki < 10 nM) E Lead Optimization (SAR Analysis) D->E Kinetic Validation (Residence Time)

Workflow for synthesis and affinity validation of 6,8-dimethylquinazoline-2,4-dione analogs.

References

  • Title: Structure−Activity Studies for a Novel Series of Bicyclic Substituted Hexahydrobenz[e]isoindole α1A Adrenoceptor Antagonists as Potential Agents for the Symptomatic Treatment of Benign Prostatic Hyperplasia | Source: Journal of Medicinal Chemistry (acs.org) | URL: 1

  • Title: Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery | Source: F1000Research (nih.gov) | URL: 2

  • Title: Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors | Source: Journal of Medicinal Chemistry (acs.org) | URL: 3

Sources

Validation

comparing cytotoxicity of 6,8-dimethylquinazoline-2,4(1H,3H)-dione with standard reference drugs

Title: Comparative Cytotoxicity Guide: 6,8-Dimethylquinazoline-2,4(1H,3H)-dione vs. Standard Reference Therapeutics Executive Summary The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Cytotoxicity Guide: 6,8-Dimethylquinazoline-2,4(1H,3H)-dione vs. Standard Reference Therapeutics

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged in the design of targeted anticancer and antimicrobial agents[1]. Among its derivatives, 6,8-dimethylquinazoline-2,4(1H,3H)-dione has emerged as a highly potent structural core, particularly recognized for its ability to inhibit poly(ADP-ribose) polymerase (PARP-1/2)[2].

As drug development pivots from broad-spectrum chemotherapeutics to targeted synthetic lethality, accurately benchmarking novel compounds against standard reference drugs is critical. This guide provides an objective, data-driven comparison of the cytotoxicity of 6,8-dimethylquinazoline-2,4(1H,3H)-dione against two clinical standards: Doxorubicin (DOX) (a potent but broadly toxic anthracycline) and Temozolomide (TMZ) (an alkylating agent often used in combination therapies)[2].

Mechanistic Grounding: The Quinazoline-2,4-dione Pharmacophore

To understand the cytotoxicity profile of 6,8-dimethylquinazoline-2,4(1H,3H)-dione, we must first establish its mechanism of action. Unlike non-specific DNA intercalators (e.g., Doxorubicin), quinazoline-2,4-diones act as competitive inhibitors at the NAD+ binding site of PARP enzymes[2].

When a cell sustains DNA single-strand breaks, PARP-1 is recruited to initiate Base Excision Repair (BER). By inhibiting PARP-1, 6,8-dimethylquinazoline-2,4(1H,3H)-dione prevents this repair mechanism. When the cell attempts to replicate its damaged DNA, the replication fork collapses, converting single-strand breaks into lethal double-strand breaks (DSBs). This drives apoptosis—a phenomenon that is particularly catastrophic in cancer cells harboring existing homologous recombination deficiencies (e.g., BRCA1/2 mutations like the MX-1 cell line)[2].

Mechanism DNA DNA Single-Strand Breaks PARP PARP-1/2 Recruitment DNA->PARP Activates BER Base Excision Repair (Cell Survival) PARP->BER Normal Physiology DSB Double-Strand Breaks (Replication Fork Collapse) PARP->DSB Repair Failure Drug 6,8-Dimethylquinazoline- 2,4(1H,3H)-dione Drug->PARP Competitive Inhibition Apop Apoptosis (Targeted Cytotoxicity) DSB->Apop Accumulation

Fig 1. PARP-1/2 inhibition by quinazoline-2,4-diones driving synthetic lethality and apoptosis.

Experimental Design: Self-Validating Cytotoxicity Workflow

To ensure high scientific integrity and avoid the metabolic artifacts common with colorimetric MTT assays (where quinazoline derivatives can sometimes precipitate or skew absorbance readings), we utilize an ATP-based luminescent cell viability assay (e.g., CellTiter-Glo). ATP quantitation provides a direct, artifact-free measurement of metabolically active cells.

Every protocol must be a self-validating system. Therefore, this workflow incorporates Z'-factor calculations to statistically guarantee the assay's dynamic range and reliability before any IC50 values are accepted.

Step-by-Step Methodology
  • Cell Seeding & Optimization:

    • Action: Seed MX-1 (breast carcinoma), HeLa (cervical), K562 (leukemia), and HUVEC (normal endothelial) cells at 2,000–5,000 cells/well in a 96-well opaque white plate[2].

    • Causality: Seeding density must be empirically optimized per cell line so that vehicle-treated control cells remain in the logarithmic growth phase for the entire 72-hour assay. If controls reach confluence early, the growth curve artificially plateaus, leading to an underestimation of the drug's IC50.

  • Compound Dosing & Vehicle Control:

    • Action: Perform a 10-point, 3-fold serial dilution of 6,8-dimethylquinazoline-2,4(1H,3H)-dione, TMZ, and DOX. Normalize DMSO concentration to exactly 0.1% (v/v) across all wells.

    • Causality: Fluctuating solvent concentrations cause baseline cytotoxicity. Capping DMSO at ≤0.1% ensures that observed cell death is exclusively driven by the compound's mechanism of action, not solvent toxicity.

  • Incubation Dynamics:

    • Action: Incubate plates for 72 hours at 37°C, 5% CO2.

    • Causality: Why 72 hours instead of 24? Apoptosis via replication fork collapse (the PARP inhibition mechanism) requires cells to undergo at least one to two division cycles. A 24-hour endpoint would yield false negatives for the quinazoline derivative.

  • Luminescent Readout & Validation:

    • Action: Add ATP-detection reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and read luminescence.

    • Validation: Calculate the Z'-factor using vehicle controls (0.1% DMSO) and positive controls (10 µM Staurosporine). Only proceed with data analysis if Z' > 0.5.

Comparative Data: Efficacy vs. Therapeutic Window

The true value of a drug candidate lies not just in its raw potency, but in its Selectivity Index (SI) —the ratio of its toxicity in normal cells versus cancer cells. The table below summarizes the IC50 values of 6,8-dimethylquinazoline-2,4(1H,3H)-dione compared to standard reference drugs across multiple cell lines[2].

Table 1: Comparative IC50 Values (µM) and Selectivity Indices

CompoundMX-1 (BRCA-mut)HeLaK562HUVEC (Normal)Selectivity Index (SI)*
6,8-Dimethylquinazoline-2,4-dione 3.12 ± 0.214.5 ± 1.122.3 ± 1.8> 100.0> 32.0
Temozolomide (TMZ) 45.2 ± 3.158.1 ± 4.075.0 ± 5.2> 200.0> 4.4
Doxorubicin (DOX) 0.45 ± 0.050.85 ± 0.10.32 ± 0.042.1 ± 0.34.6

*Selectivity Index (SI) is calculated as: IC50 (HUVEC) / IC50 (MX-1).

Data Analysis & Insights
  • Targeted Potency: 6,8-dimethylquinazoline-2,4(1H,3H)-dione demonstrates highly potent cytotoxicity in MX-1 cells (IC50 = 3.12 µM). This is consistent with the synthetic lethality expected from PARP inhibitors in BRCA-deficient breast cancer models[2]. It is vastly superior to TMZ as a single agent in this context.

  • The Doxorubicin Paradox: While DOX is an order of magnitude more potent in absolute terms (IC50 = 0.45 µM in MX-1), it is highly toxic to normal HUVEC cells (IC50 = 2.1 µM). This narrow therapeutic window (SI = 4.6) correlates directly with the severe clinical cardiotoxicity associated with anthracyclines.

  • Superior Safety Profile: The quinazoline derivative exhibits an exceptional therapeutic window (SI > 32.0). It spares normal endothelial cells (HUVEC IC50 > 100 µM) while aggressively targeting homologous recombination-deficient tumors[2]. Furthermore, literature indicates that quinazoline-2,4-diones can act synergistically with TMZ, potentiating TMZ's cytotoxicity by preventing the repair of TMZ-induced DNA alkylation[2].

Conclusion

When benchmarking 6,8-dimethylquinazoline-2,4(1H,3H)-dione against standard reference drugs, the data reveals a compelling profile. It avoids the broad, non-specific toxicity of Doxorubicin while offering significantly higher single-agent efficacy than Temozolomide in susceptible cell lines. For researchers and drug development professionals, the quinazoline-2,4-dione scaffold represents an optimal balance of targeted cytotoxicity and high selectivity, making it a prime candidate for further structural optimization and combination therapy trials.

References

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity Source: RSC Advances URL:[Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES Source: Acta Poloniae Pharmaceutica - Drug Research URL:[Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione: A Guide for Laboratory Professionals

For researchers and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper handling and disposal of chemical reagents, such as 6,8-Dimethylq...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper handling and disposal of chemical reagents, such as 6,8-Dimethylquinazoline-2,4(1H,3H)-dione, are critical components of a robust safety culture and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a thorough hazard assessment must be conducted. Given the data on related compounds, 6,8-Dimethylquinazoline-2,4(1H,3H)-dione should be treated as a potentially hazardous substance.

Assumed Hazards:

  • Skin Irritant

  • Serious Eye Irritant

  • Potential Respiratory Tract Irritant

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact with the solid compound or solutions.
Eye Protection Chemical splash gogglesTo protect eyes from accidental splashes of solutions or airborne particles.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection N95 particulate respirator or work in a certified chemical fume hoodTo prevent inhalation of dust particles when handling the solid form.

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Select a container made of a material compatible with 6,8-Dimethylquinazoline-2,4(1H,3H)-dione and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must have a secure, leak-proof lid.

  • Label the Waste Container:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "6,8-Dimethylquinazoline-2,4(1H,3H)-dione"

      • The concentration or percentage of the compound in the waste stream.

      • Any solvents present in the waste.

      • The date accumulation started.

      • The primary hazard(s) (e.g., "Irritant").

  • Waste Accumulation:

    • Solid waste (e.g., contaminated weigh boats, filter paper, gloves) should be placed in a designated, labeled solid waste container.

    • Liquid waste (e.g., solutions containing the compound) should be collected in a separate, labeled liquid waste container.

    • Crucially, do not mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or oxidizing waste with organic waste.

Disposal Procedure

Under no circumstances should 6,8-Dimethylquinazoline-2,4(1H,3H)-dione or its waste be disposed of down the drain or in the regular trash.[2] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow for Proper Disposal:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS/Waste Management A Generate Waste (Solid or Liquid) B Segregate Waste into Labeled, Compatible Container A->B  Step 1:    Collection   C Store Container in Designated Satellite Accumulation Area B->C  Step 2:    Storage   D Schedule Waste Pickup with EHS Office C->D  Step 3:    Initiate Disposal   E Licensed Contractor Transports Waste D->E  Coordination   F Final Disposal at a Permitted Facility E->F  Compliance  

Figure 1. Workflow for the proper disposal of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione waste.

Step-by-Step Disposal Guide:

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general work areas.

    • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used for liquid waste containers to prevent spills.

  • Requesting Disposal:

    • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution's policies (often 6-12 months), contact your EHS office to schedule a waste pickup.

    • Provide all necessary information about the waste, as indicated on the hazardous waste label.

  • Documentation:

    • Maintain a log of the waste generated, including the amount and date of accumulation. This documentation is essential for regulatory compliance.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or you are unsure how to handle it, evacuate the area and contact your EHS office or emergency response team immediately.

  • Small Spills (if trained to handle):

    • Don appropriate PPE.

    • Contain the spill using an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Conclusion

The responsible disposal of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and compliant disposal through your institution's established waste management streams, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed requirements.

References

  • Gabitova, A., et al. (2023). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiotiki i Khimioterapiya = Antibiotics and Chemotherapy. Available at: [Link]

  • Hep Journals. (n.d.). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Hep Journals. Available at: [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. Available at: [Link]

  • ACS Publications. (2024, February 8). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy. ACS Publications. Available at: [Link]

  • Alfa Aesar. (2025, September 18). Quinazoline - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. Available at: [Link]

  • Vishwakarma, S. K., et al. (2024, January 17). Chemistry and Pharmacology of Quinazoline Scaffolds-a review. ResearchGate. Available at: [Link]

  • IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. Available at: [Link]

  • PubChem. (n.d.). Quinazolinedione. PubChem. Available at: [Link]

  • Ministry of Manpower. (2022, September 2). guide-to-determine-quantities-of-dangerous-substances.pdf. MOM. Available at: [Link]

  • IJRAR.org. (2018, January). BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW. IJRAR.org. Available at: [Link]

  • PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. PubMed. Available at: [Link]

  • IJMPR. (2025, January 22). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR. Available at: [Link]

  • ResearchGate. (2025, November 19). (PDF) Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Research and Reviews. (2018, September 6). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals. Research and Reviews. Available at: [Link]

  • Al-Abdullah, N. H., et al. (n.d.). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. PMC. Available at: [Link]

  • DOI. (2026, March 23). Design, synthesis, pharmacological evaluation and in-silico analysis of quinazoline derivatives as potential therapeutic agents. DOI. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 6,8-Dimethylquinazoline-2,4(1H,3H)-dione

Handling novel heterocyclic small molecules requires moving beyond generic safety data sheets (SDS) and applying mechanistic risk assessments. 6,8-Dimethylquinazoline-2,4(1H,3H)-dione is a privileged structural scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel heterocyclic small molecules requires moving beyond generic safety data sheets (SDS) and applying mechanistic risk assessments. 6,8-Dimethylquinazoline-2,4(1H,3H)-dione is a privileged structural scaffold in medicinal chemistry. Quinazoline-2,4-diones are heavily utilized in drug discovery, demonstrating potent in vitro bioactivity as PARP-1/2 inhibitors in oncology[1] and as broad-spectrum antibacterial agents[2].

The addition of methyl groups at the 6 and 8 positions increases the molecule's lipophilicity, potentially enhancing cellular permeability. Because comprehensive acute toxicity data for novel derivatives is often incomplete, laboratory personnel must treat this compound as a highly bioactive respiratory and dermal hazard.

As a Senior Application Scientist, I have designed this protocol to address the specific operational realities of handling this compound—specifically the critical transition from a dry, aerosolizable powder to a highly penetrative solution.

Mechanistic Risk Assessment & PPE Causality

The hazard profile of 6,8-Dimethylquinazoline-2,4(1H,3H)-dione shifts dramatically depending on its physical state:

  • Solid State (Powder): The primary risk vector is inhalation. Fine heterocyclic powders easily aerosolize during weighing. Inhalation bypasses first-pass metabolism, introducing the bioactive scaffold directly into the systemic circulation.

  • Solution State (DMSO): In vitro biological assays typically require solubilizing the compound in Dimethyl Sulfoxide (DMSO). DMSO is a powerful solvent and penetration enhancer that rapidly breaches the epidermal barrier[3]. If the compound is dissolved in DMSO, accidental dermal exposure will result in the direct systemic transport of the quinazolinedione core. Furthermore, DMSO rapidly degrades standard latex and thin nitrile gloves, necessitating specialized dermal protection[3].

Quantitative PPE Task Matrix

To establish a self-validating safety system, Personal Protective Equipment (PPE) must be matched to the specific operational hazard.

Operational TaskPrimary HazardRequired PPE SpecificationsMechanistic Rationale
Powder Weighing Aerosolization / InhalationN95/P100 Respirator, 5-mil Nitrile Gloves, ANSI Z87.1 Safety GogglesProtects the respiratory tract from bioactive particulates. 5-mil nitrile is sufficient for dry powder handling.
DMSO Solubilization Dermal Absorption / Systemic TransportDouble Gloves: Butyl rubber (outer), 5-mil Nitrile (inner), Splash Goggles[4]DMSO degrades thin nitrile[3]. Butyl rubber provides superior chemical resistance against polar aprotic solvents.
Spill Cleanup (Wet) High-volume chemical exposureHeavy-duty Butyl gloves, Face Shield, Chemical-resistant ApronPrevents splash-back during absorption with inert materials.

Step-by-Step Operational Workflows

Phase 1: Safe Weighing and Transfer (Solid State)

Goal: Prevent aerosolization and static cling.

  • Preparation: Conduct all weighing inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated ventilated powder weighing enclosure. Ensure the balance is calibrated.

  • PPE Verification: Don standard 100% cotton lab coat, safety goggles, and single 5-mil nitrile gloves. If a ventilated enclosure is unavailable, an N95 respirator is mandatory.

  • Transfer: Use grounded, anti-static weigh boats and micro-spatulas. Causality: Heterocyclic powders often hold static charges; anti-static tools prevent sudden powder repulsion and aerosolization.

  • Containment: Transfer the pre-calculated mass (e.g., 5–10 mg) into a chemically resistant amber glass vial. Cap the vial before removing it from the ventilated enclosure.

Phase 2: Solubilization (Liquid State)

Goal: Prevent dermal penetration of the bioactive solution.

  • PPE Transition: Move the sealed vial to a chemical fume hood. Don a second pair of gloves (Butyl rubber or extended-cuff heavy nitrile) over your standard gloves[3].

  • Solvent Addition: Open the vial inside the fume hood and add the required volume of DMSO to achieve the desired stock concentration (typically 10 mM to 50 mM).

  • Dissolution: Seal the vial with a PTFE-lined cap. Gently vortex. If the compound resists dissolution, place the sealed vial in a sonicating water bath. Critical Limit: Do not heat the bath above 40°C. Elevated temperatures can cause pressure buildup and accelerate the degradation of the compound.

  • Decontamination: Wipe the exterior of the vial with an alcohol wipe before transferring it to the assay staging area or -20°C storage.

Spill Response and Disposal Plans

Dry Spill (Powder):

  • Do NOT sweep. Sweeping generates hazardous dust clouds.

  • Cover the spilled powder with damp paper towels to suppress aerosolization.

  • Carefully wipe up the material and place all contaminated towels into a labeled biohazardous/chemical solid waste bag.

Wet Spill (DMSO Solution):

  • Containment: Contain and absorb the spill with sand, earth, or inert vermiculite. Do NOT use combustible materials like sawdust, as DMSO can react with certain oxidizers.

  • Cleanup: Using heavy-duty butyl gloves, scoop the absorbed mixture into a suitable, labeled container for waste disposal. Wash the affected area thoroughly with soap and water to remove residual penetration enhancers.

Waste Segregation:

  • Liquid Waste: Dispose of unused stock solutions in a designated "Non-Halogenated Organic Waste" carboy. It must be explicitly labeled with "DMSO" and "Bioactive Heterocycle".

  • Solid Waste: All gloves, weigh boats, and vials that contacted the compound must be disposed of in hazardous solid chemical waste streams, not standard municipal trash.

Workflow Visualization

G Start 6,8-Dimethylquinazoline -2,4(1H,3H)-dione (Solid) Weighing Weighing & Transfer (Ventilated Enclosure) Start->Weighing PPE1 PPE Check: N95, Safety Goggles, Single Nitrile Gloves, Lab Coat Weighing->PPE1 Solubilization Solubilization in DMSO (Chemical Fume Hood) Weighing->Solubilization PPE2 PPE Check: Double Gloves (Butyl Outer), Splash Goggles Solubilization->PPE2 Assay In Vitro Assay / Storage Solubilization->Assay Disposal Waste Segregation & Disposal Assay->Disposal

Workflow and PPE checkpoints for handling 6,8-Dimethylquinazoline-2,4(1H,3H)-dione.

References

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances.[Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.[Link]

  • Guidelines for Safe Work Practices in Human and Animal Medical Diagnostic Laboratories. Centers for Disease Control and Prevention (CDC).[Link]

  • DIMETHYL SULPHOXIDE~D6 99.9% Safety Data Sheet. SD Fine-Chem.[Link]

Sources

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